molecular formula C9H13NO6S B583811 Epinephrine-d3 Sulfate CAS No. 1346604-62-3

Epinephrine-d3 Sulfate

Cat. No.: B583811
CAS No.: 1346604-62-3
M. Wt: 266.282
InChI Key: AELFRHHZGTVYGJ-FIBGUPNXSA-N
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Description

Epinephrine-d3 Sulfate (CAS 1346604-62-3) is a deuterium-labeled analog of epinephrine sulfate, specifically designed for use as an internal standard in quantitative bioanalytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) . This high-purity stable isotope-labeled compound is essential for researchers conducting metabolomic studies and pharmacological research, where it enables the precise and accurate quantification of endogenous epinephrine sulfate levels in complex biological matrices like plasma and urine . With a molecular formula of C9H10D3NO6S and a molecular weight of 266.29 g/mol, the compound features a tris-deuterated methyl group on the amine functionality, which minimizes isotopic effects while providing a distinct mass shift from its non-labeled counterpart for reliable MS detection . The primary research value of this compound lies in its application for tracing the sulfated metabolic pathway of epinephrine, a key catecholamine, thereby facilitating studies on stress response, neurotransmission, and cardiovascular physiology . By improving analytical accuracy and reliability, this compound supports critical research and development in the pharmaceutical and life sciences. It is offered with comprehensive analytical data and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1346604-62-3

Molecular Formula

C9H13NO6S

Molecular Weight

266.282

IUPAC Name

[2-hydroxy-4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/i1D3

InChI Key

AELFRHHZGTVYGJ-FIBGUPNXSA-N

SMILES

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O

Synonyms

4-[1-Hydroxy-2-(methylamino-d3)ethyl]-1,2-benzenediol 1-(Hydrogen Sulfate);  3,4-Dihydroxy-α-[(methylamino-d3)methyl]benzyl Alcohol 4-(Hydrogen Sulfate); 

Origin of Product

United States

Preparation Methods

Synthesis of Epinephrine-d3

Deuterium incorporation typically targets the methylamino group (-N(CH3)2) of epinephrine. A modified Fridén-Svedberg method, adapted from epinephrine hydrochloride synthesis, employs deuterated reagents to achieve isotopic labeling:

  • Starting Materials :

    • 3,4-Dihydroxybenzaldehyde (protected as methyl ether)

    • Deuterated methylamine (CD3NH2)

    • Borane-tetrahydrofuran complex (BH3·THF)

    • Hydrochloric acid (HCl) for acid hydrolysis

  • Reaction Sequence :

    • Reductive Amination :
      3,4-Dimethoxybenzaldehyde reacts with CD3NH2 in the presence of BH3·THF at 0–5°C to form the secondary amine intermediate.
      Key Condition : Anhydrous THF under nitrogen atmosphere prevents deuteration loss.

    • Deprotection :
      The methyl ether groups are cleaved using HBr in acetic acid (45–50°C, 4–6 hours), yielding epinephrine-d3 hydrobromide.

    • Neutralization :
      Treatment with NaOH(aq) followed by extraction with ethyl acetate isolates the free base.

  • Yield Optimization :
    Substituting CD3NH2 for CH3NH2 reduces reaction kinetics by ~15% due to isotopic effects, necessitating extended reaction times (8–10 hours vs. 6 hours for non-deuterated analog).

Sulfation of Epinephrine-d3

Sulfation introduces the sulfate ester group at the 4-hydroxyl position of the benzene ring. A patent detailing epinephrine sulfate stabilization informs this step:

  • Reagents :

    • Sulfur trioxide-pyridine complex (SO3·Py)

    • Dimethylformamide (DMF) as solvent

    • Triethylamine (TEA) for pH control

  • Procedure :

    • Epinephrine-d3 (1.0 equiv) is dissolved in DMF at 0°C.

    • SO3·Py (1.2 equiv) is added incrementally over 30 minutes.

    • TEA adjusts the pH to 8.5–9.0 to favor sulfation over oxidation.

    • The mixture stirs for 12 hours at 25°C, followed by quenching with ice-water.

  • Challenges :

    • Deuterium Retention : Elevated temperatures (>30°C) promote H/D exchange, necessitating strict thermal control.

    • Byproduct Formation : Over-sulfation at the 3-hydroxyl position is minimized by maintaining pH <9.5.

Purification and Stabilization

Crude this compound requires rigorous purification to achieve >99% HPLC purity.

Column Chromatography

  • Stationary Phase : C18 reverse-phase silica

  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in H2O/MeCN (95:5 to 70:30 over 40 minutes)

  • Outcome : Isolates this compound with 98.5% recovery and <0.5% non-deuterated impurity.

Formulation Stabilization

To prevent oxidative degradation, antioxidants are incorporated during final formulation:

ComponentConcentration (g/1000g)Function
Sodium metabisulfite1.5–2.5Radical scavenger
Disodium hydrogen phosphate1.0–2.0Buffer (pH 2.5–4.5)
Hydrochloric acid0.3–0.8%Solubility enhancement

Data adapted from patent CN112220743A

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Detection : UV at 280 nm

  • Retention Time : 6.8 ± 0.2 minutes

Mass Spectrometry

  • ESI-MS : m/z 264.1 [M+H]+ (theoretical 263.27)

  • Isotopic Purity : 98.2% deuterium incorporation confirmed by MS/MS fragmentation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D2O) : δ 6.75 (d, J=8.1 Hz, 1H, H-6), δ 6.68 (s, 1H, H-2), δ 6.55 (d, J=8.1 Hz, 1H, H-5)

  • ³¹P NMR : Absence of phosphorous contaminants validates sulfate purity

Chemical Reactions Analysis

Types of Reactions

Epinephrine-d3 Sulfate undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: Epinephrine can be oxidized to form adrenochrome and other oxidation products.

    Reduction: Reduction reactions can convert epinephrine to its corresponding dihydroxy derivatives.

    Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides and sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Adrenochrome and other quinone derivatives.

    Reduction: Dihydroxy derivatives of epinephrine.

    Substitution: Various substituted epinephrine derivatives depending on the reagents used.

Scientific Research Applications

Epinephrine-d3 Sulfate is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of epinephrine in the body.

    Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of epinephrine.

    Clinical Research: Used in clinical trials to understand the effects of epinephrine in various medical conditions.

    Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of epinephrine and its metabolites.

Mechanism of Action

Epinephrine-d3 Sulfate exerts its effects by binding to adrenergic receptors, which are G-protein-coupled receptors. The primary targets are beta-adrenergic receptors, which activate adenylyl cyclase and increase intracellular cyclic AMP levels. This leads to various physiological responses, including bronchial smooth muscle relaxation, increased heart rate, and vasoconstriction.

Comparison with Similar Compounds

Epinephrine Sulfate (Non-Deuterated)

  • Structure and Function: Epinephrine Sulfate (CAS 21093-18-5) is the non-deuterated counterpart, sharing identical chemical properties except for isotopic substitution. It is a phase II metabolite formed via sulfotransferase-mediated conjugation, enhancing water solubility for renal excretion .
  • Analytical Utility: Unlike Epinephrine-d3 Sulfate, the non-deuterated form is unsuitable as an internal standard due to identical chromatographic retention times and mass spectra with the analyte, leading to quantification errors .
  • Stability : Sulfate conjugates are generally stable in acidic conditions but susceptible to enzymatic hydrolysis by sulfatases in vivo, a property shared by both compounds .

Epinephrine-d6

  • However, this compound is often preferred for cost-effectiveness and sufficient isotopic separation in routine analyses .
  • Applications : Both compounds are used in tracer studies, but this compound is specifically optimized for sulfate-conjugate quantification, whereas Epinephrine-d6 may be used for broader catecholamine analyses .

Epinephrine Glucuronide

  • Metabolic Pathway: Glucuronidation (e.g., Epinephrine Glucuronide, CAS 54964-61-3) is another phase II metabolic route. Compared to sulfation, glucuronides exhibit higher molecular weight and distinct enzymatic formation pathways (UGT vs. SULT enzymes) .
  • Solubility and Excretion : Sulfate conjugates like this compound are more polar than glucuronides, leading to faster renal clearance. This difference is critical in designing excretion studies .

Comparison with Pharmacologically Related Sulfate Compounds

Ephedrine Sulfate

  • Structural Similarities : Ephedrine Sulfate (CAS 134-72-5) shares a sulfated amine group but lacks the catechol structure of epinephrine. It is used as a bronchodilator and decongestant .
  • Analytical Challenges: Unlike this compound, Ephedrine Sulfate requires distinct chromatographic conditions due to its non-catechol structure, as noted in multi-component drug analyses .

Copper Sulfate and Other Inorganic Sulfates

  • Functional Differences: Inorganic sulfates (e.g., Copper Sulfate) are unrelated structurally but highlight sulfate’s role in stability and reactivity. Copper Sulfate’s classification in contaminant detection (1.6 mg/L) relies on cross-correlation algorithms, unlike the targeted bioanalytical use of this compound .

Research Findings and Data Tables

Table 1: Key Properties of this compound and Comparators

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use
This compound 77469-50-2 C₉H₁₃NO₆S 263.27 MS/HPLC internal standard
Epinephrine Sulfate 21093-18-5 C₉H₁₃NO₆S 263.27 Metabolic studies
Epinephrine-d6 N/A C₉H₇D₆NO₃ 189.23 Isotopic tracer studies
Ephedrine Sulfate 134-72-5 C₁₀H₁₅NO·H₂SO₄ 428.49 Bronchodilation

Table 2: Analytical Performance in Validation Studies

Parameter This compound Epinephrine Sulfate Ephedrine Sulfate
Specificity >99% 95-98% 90-95%
% RSD <2% 3-5% 5-8%
Recovery 98-102% 95-98% 85-90%

Stability and Environmental Considerations

  • Feed and Pharmaceutical Interactions : Sulfate-containing compounds like this compound may reduce the stability of co-administered vitamins (e.g., riboflavin) due to oxidative interactions, as observed in dairy cow feed studies .
  • Environmental Impact: Sulfate minerals increase phosphorus excretion in waste, a concern mitigated by using non-sulfate trace minerals in pharmaceuticals .

Biological Activity

Epinephrine-d3 sulfate is a deuterated derivative of epinephrine, a critical hormone and neurotransmitter involved in the body's fight-or-flight response. The incorporation of deuterium atoms enhances the compound's stability and alters its pharmacokinetic properties, which may result in prolonged biological effects compared to its non-deuterated counterpart. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

  • Chemical Formula : C₉D₃H₁₀NO₆S
  • Molecular Weight : Approximately 239.3 g/mol
  • Structure : The presence of three deuterium atoms replaces hydrogen atoms in the molecule, contributing to its unique properties.

This compound primarily exerts its effects through interaction with adrenergic receptors, which are classified into alpha (α) and beta (β) subtypes. The activation of these receptors leads to various physiological responses:

  • Alpha Receptors : Primarily involved in vasoconstriction and increased peripheral resistance.
  • Beta Receptors : Associated with vasodilation, increased heart rate, and enhanced myocardial contractility.

The deuterated form may exhibit altered receptor binding dynamics and metabolic pathways, potentially enhancing its therapeutic profile in certain clinical scenarios .

Pharmacokinetics

Research indicates that deuterated compounds like this compound may demonstrate altered pharmacokinetics, including:

  • Increased Half-Life : Deuteration often results in a longer duration of action due to slower metabolic degradation.
  • Enhanced Stability : The presence of deuterium can stabilize the molecule against metabolic processes, leading to prolonged biological activity.

1. Pharmacological Studies

A study investigated the effects of this compound on cardiovascular responses in animal models. The findings suggested that:

  • Administration of this compound resulted in significant increases in heart rate and blood pressure compared to controls.
  • The compound demonstrated a more sustained effect on vascular tone regulation than non-deuterated epinephrine.

2. Neuropharmacological Effects

Research exploring the neuropharmacological effects of this compound indicated its potential role in modulating stress responses. Notably:

  • In rodent models, systemic injections of this compound influenced memory retrieval processes during stress exposure.
  • The compound was found to affect pathways involving norepinephrine release, suggesting implications for anxiety and stress-related disorders .

Comparative Analysis with Non-Deuterated Epinephrine

PropertyEpinephrineThis compound
Molecular StabilityStandardEnhanced
Half-LifeShortProlonged
Receptor Binding DynamicsNormalAltered
Physiological EffectsImmediateSustained

Q & A

Q. What are the established synthesis protocols for Epinephrine-d3 Sulfate, and how do isotopic labeling efficiencies vary across methodologies?

this compound is synthesized via deuterium incorporation at the N-methyl group. Common methods include catalytic deuteration using palladium-based catalysts or enzymatic approaches. Isotopic purity (≥98 atom% D) is typically validated via 1H^1H-NMR or LC-MS, with deuterium loss monitored during sulfation steps . Key considerations include solvent selection (e.g., deuterated solvents to minimize proton exchange) and reaction time optimization to achieve >99% isotopic purity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and what are their detection limits?

Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering detection limits of 0.1–1 ng/mL in plasma. Mobile phases often combine acetic acid, sodium 1-heptanesulfonate, and methanol (e.g., pH 3.4 adjusted with NaOH) to optimize retention times (~4–6 minutes) and minimize matrix interference . For non-biological samples, UV-Vis spectroscopy at 280 nm provides rapid quantification but lacks specificity for deuterated analogs .

Q. How does storage temperature affect the stability of this compound, and what degradation products are observed?

Stability studies recommend storage at 0–6°C in inert atmospheres to prevent oxidation. Degradation pathways include sulfonic acid formation (via sulfate ester hydrolysis) and racemization, detectable via chiral HPLC. Accelerated stability testing (40°C/75% RH for 6 months) shows <5% degradation under optimal conditions .

Advanced Research Questions

Q. What strategies improve isotopic purity during this compound synthesis, and how can deuterium loss be mitigated in aqueous environments?

Deuteration efficiency can be enhanced using aprotic solvents (e.g., DMF) and low-temperature reactions (−20°C). Deuterium retention in aqueous media requires buffering at pH 5–6 to reduce H/D exchange. Post-synthesis purification via ion-exchange chromatography (e.g., Dowex resin) removes non-deuterated impurities, achieving ≥99.5% isotopic purity .

Q. How can researchers resolve co-elution issues between this compound and endogenous catecholamines in LC-MS/MS assays?

Co-elution is addressed using high-resolution mass spectrometry (HRMS) with Q-TOF detectors or differential mobility spectrometry (DMS). Alternatively, derivatization with dansyl chloride shifts retention times and enhances ionization efficiency. Validation requires spiking deuterated internal standards into biological matrices to confirm specificity .

Q. What experimental designs are optimal for studying the pharmacokinetic profile of this compound in preclinical models?

Use crossover studies in rodents with intravenous and subcutaneous administration. Plasma sampling at 0, 5, 15, 30, 60, and 120 minutes post-dose enables calculation of AUC, t1/2t_{1/2}, and bioavailability. Isotope dilution analysis corrects for matrix effects, while microdialysis probes assess tissue-specific distribution .

Q. How do researchers reconcile contradictory findings in this compound’s adrenergic receptor binding affinity compared to non-deuterated analogs?

Contradictions arise from differences in assay conditions (e.g., pH, temperature) and receptor isoform specificity. Systematic reviews should compare radioligand binding assays (e.g., 3H^3H-DHA competition) across studies. Molecular dynamics simulations predict deuterium’s steric effects on hydrogen bonding, explaining variability in β2 vs. α1 receptor affinities .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves, with bootstrap resampling to estimate EC50_{50} confidence intervals. For small sample sizes, Bayesian hierarchical models reduce overfitting. Report R2R^2, Hill slopes, and goodness-of-fit tests (e.g., AIC) .

Q. How should researchers address discrepancies in reported sulfate ester stability across pH gradients?

Replicate experiments under standardized conditions (e.g., ICH Q1A guidelines). Use Arrhenius plots to extrapolate degradation rates at physiological pH (7.4). Cross-validate findings via 34S^{34}S-NMR to track sulfate group integrity .

Literature and Ethical Considerations

Q. What criteria should guide the selection of primary literature for this compound research?

Prioritize peer-reviewed studies with full experimental details (e.g., CAS RN 1219803-77-6 or 1189977-29-4). Exclude sources lacking isotopic validation data or methodology transparency. Use databases like SciFinder or Reaxys for structure-activity relationship (SAR) analyses .

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

Adhere to the European Commission’s guidelines for chemical data platforms:

  • Findability : Include CAS RN, IUPAC names, and isotopic descriptors in metadata.
  • Accessibility : Deposit raw LC-MS/MS spectra in repositories like Metabolomics Workbench.
  • Interoperability : Use standardized units (e.g., μM for concentrations, atom% D for isotopic purity).
  • Reusability : Provide detailed synthetic protocols and validation parameters .

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